molecular formula C34H36F3NO13 B1684116 华比霉素 CAS No. 56124-62-0

华比霉素

货号 B1684116
CAS 编号: 56124-62-0
分子量: 723.6 g/mol
InChI 键: ZOCKGBMQLCSHFP-PIXAVGEUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Valrubicin is an anthracycline used intravesically in the treatment of BCG-resistant bladder carcinoma . It is a semisynthetic analog of the doxorubicin, which is an anthracycline drug . Used in the treatment of bladder cancer, valrubicin is administered by direct infusion into the bladder .


Chemical Reactions Analysis

Valrubicin demonstrates lipophilic properties and has low water solubility, so it rapidly enters the tumor cells through cell membranes . As compared to doxorubicin, valrubicin causes less adverse events such as cardiac and skin toxicity, as far as it has minimal systemic absorption .


Physical And Chemical Properties Analysis

Valrubicin has a molecular formula of C34H36F3NO13 and a molecular weight of 723.651 .

科学研究应用

在非肌层浸润性膀胱癌中的应用

华比霉素用于治疗非肌层浸润性膀胱癌(NMIBC),包括膀胱原位癌。一项研究由(Cookson 等人,2014)发现它对考虑膀胱切除术之前选定的 CIS 患者有效且耐受性好,一项回顾性病历研究支持了自 2009 年重新引入该药物以来的使用。

对发展中皮肤肿瘤的影响

华比霉素的局部应用已显示出对发展中的皮肤肿瘤有益的影响,包括在两阶段化学小鼠皮肤致癌模型中。正如(Andersen 等人,2010)报道的那样,这提示了在治疗光化性角化病(一种可能转化为恶性的增生性皮肤病)中的潜在用途。

用于全身使用的纳米颗粒制剂

一项研究由(De 等人,2018)开发了一种华比霉素纳米颗粒制剂,使用生物相容且可注射的磷脂和蛋白质,为全身癌症化疗提供了潜力。该制剂在卵巢癌和前列腺癌细胞系中显示出对体外和体内应用的前景。

牛皮癣的治疗

局部制剂中的华比霉素已用于异种移植模型中治疗牛皮癣。正如(Rosada 等人,2010)发现的那样,它导致表皮形态正常化和表皮厚度减少,以及角质形成细胞增殖减少。

在小鼠模型中减少皮肤炎症

华比霉素已显示出在小鼠模型中减少皮肤炎症的功效。正如(Hauge 等人,2012)报道的那样,其细胞抑制性蒽环类药物类似物性质为银屑病和非黑色素瘤皮肤癌(NMSC)的局部治疗提供了潜力。

用于化疗的 DNA 结合研究

使用紫外-可见分光光度法和循环伏安法技术对华比霉素与 DNA 相互作用的研究,提供了其作为化疗药物的机制见解。正如(Hajian 等人,2017)发现的那样,它通过静电和嵌入模式与双链 DNA 结合。

角质形成细胞中 PKCα 的激活

华比霉素在角质形成细胞中激活蛋白激酶 C (PKC) α,为治疗增生性皮肤病提供了潜在的作用方式。正如(Laugesen 等人,2013)探索的那样,这种激活在该药物对银屑病和 NMSC 的疗效中起作用。

纳米颗粒中的光物理表征

已经表征了华比霉素在重组高密度脂蛋白 (rHDL) 纳米颗粒中的荧光特性,揭示了可能适用于全身治疗的新特性,正如(Shah 等人,2016)研究的那样。

安全和危害

Valrubicin is classified as Acute Toxicity - Oral (Category 3), H301 Acute Toxicity - Dermal (Category 4), H312 Acute Toxicity - Inhalation (Category 4), H332 Germ Cell Mutagenicity (Category 1B), H340 Carcinogenicity (Category 2), H351 Reproductive Toxicity (Category 1B), H360 . It is toxic if swallowed, harmful in contact with skin or if inhaled, may cause genetic defects, suspected of causing cancer, and may damage fertility or the unborn child .

未来方向

Valrubicin is approved to treat bladder cancer. It is given directly into the bladder as a treatment for carcinoma in situ that does not respond to treatment with bacillus Calmette-Guérin (BCG). It is used in patients who cannot have surgery right away . In the future, access to new systemic and intravesical therapies must be prioritized for patients with BCG recurrent or unresponsive disease. When used in conjunction with molecularly defined biomarkers, these agents herald the potential for improved survival outcomes and alleviation of the current BCG shortage .

属性

IUPAC Name

[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36F3NO13/c1-4-5-9-21(40)49-13-20(39)33(47)11-16-24(19(12-33)51-22-10-17(27(41)14(2)50-22)38-32(46)34(35,36)37)31(45)26-25(29(16)43)28(42)15-7-6-8-18(48-3)23(15)30(26)44/h6-8,14,17,19,22,27,41,43,45,47H,4-5,9-13H2,1-3H3,(H,38,46)/t14-,17-,19-,22-,27+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCKGBMQLCSHFP-KQRAQHLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)NC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36F3NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046497
Record name Valrubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

723.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

insoluble, Soluble in methylene chloride, ethanol, methanol, acetone. Practically insoluble in water., In water, 3.4X10-4 mg/L at 25 °C /Estimated/
Record name Valrubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00385
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VALRUBICIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7288
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Valrubicin is an anthracycline that affects a variety of inter-related biological functions, most of which involve nucleic acid metabolism. It readily penetrates into cells, where after DNA intercalation, it inhibits the incorporation of nucleosides into nucleic acids, causes extensive chromosomal damage, and arrests cell cycle in G2. Although valrubicin does not bind strongly to DNA, a principal mechanism of its action, mediated by valrubicin metabolites, is interference with the normal DNA breaking-resealing action of DNA topoisomerase II., Valrubicin (AD-32) is an N-trifluoroacetyl, 14-valerate derivative of the anthracycline doxorubicin. It has antineoplastic activity which probably results from interference with nucleic acid metabolism by the drug. Valrubicin entered individual cells more rapidly than doxorubicin in vitro. ..., Valrubicin is an anthracycline glycoside that affects a number of biological functions involving nucleic acid metabolism. After penetration into cells, it inhibits incorporation of nucleosides into nucleic acids, causes extensive chromosomal damage, and arrests cells in the G2 phase of cell division. Although it does not bind strongly to DNA, its metabolites interfere with the normal DNA breaking-resealing action of DNA topoisomerase II.
Record name Valrubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00385
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VALRUBICIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7288
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Valrubicin

Color/Form

Orange or orange-red powder

CAS RN

56124-62-0
Record name Valrubicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56124-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valrubicin [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056124620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valrubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00385
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Valrubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2Scis)-2-[1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4[[2,3,6-trideoxy-3-[(trifluoroacetyl)amino]-alpha-L-lyxo-hexopyranosyl]oxyl]-2-naphtacenyl]-2-oxoethyl pentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALRUBICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C6NUM6878
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VALRUBICIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7288
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

116-117 °C, 135-136 °C
Record name Valrubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00385
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VALRUBICIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7288
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valrubicin
Reactant of Route 2
Valrubicin
Reactant of Route 3
Valrubicin
Reactant of Route 4
Valrubicin
Reactant of Route 5
Valrubicin
Reactant of Route 6
Valrubicin

Citations

For This Compound
2,390
Citations
SV Onrust, HM Lamb - Drugs & aging, 1999 - Springer
… ▲ Valrubicin entered individual cells more rapidly than doxorubicin in vitro. When valrubicin … in 2 non-comparative trials of prophylactic intravesical valrubicin. In patients with recurrent …
Number of citations: 51 link.springer.com
…, M Wehle, VALRUBICIN STUDY GROUP‡ - The Journal of …, 2000 - auajournals.org
Purpose : We assess the efficacy and safety of intravesical valrubicin for the treatment of carcinoma in situ in patients with failure or recurrence after bacillus Calmette-Guerin (BCG) and …
Number of citations: 353 www.auajournals.org
DWW Newling, J Hetherington, SK Sundaram… - European …, 2001 - karger.com
… week course of intravesical valrubicin on a tumour intentionally … with six instillations of 800 mg valrubicin at weekly intervals. … Conclusions: A 6–week course of intravesical valrubicin has …
Number of citations: 48 karger.com
R Hajian, Z Mehrayin, M Mohagheghian… - Materials Science and …, 2015 - Elsevier
In this study, an electrochemical sensor was fabricated based on gold nanoparticles/ ethylenediamine/ multi-wall carbon-nanotubes modified gold electrode (AuNPs/en/MWCNTs/AuE) …
Number of citations: 49 www.sciencedirect.com
JM Bae, WJ Kim, W Kim, SJ Kim - Molecular & Cellular Toxicology, 2023 - Springer
… used in this study decreased after treatment with valrubicin in a dose-dependent manner. In … upon valrubicin treatment. Annexin V-FITC/PI staining confirmed that valrubicin increased …
Number of citations: 0 link.springer.com
GD Steinberg, DD Kuznetsov… - Expert opinion on …, 2001 - Taylor & Francis
… of valrubicin to intracellular DNA less likely [12-14]. However, once in the cytoplasm valrubicin … This characteristic of valrubicin is believed to contribute to the reduced mutagenicity and …
Number of citations: 28 www.tandfonline.com
MK Wani, Y Koseki, RH Yarber… - The …, 2000 - Wiley Online Library
… Conclusions Valrubicin produces supra‐additive effects against SCC when combined … valrubicin, a cytoplasmic‐localizing drug, to inhibit protein kinase C. Therapeutic use of valrubicin …
Number of citations: 13 onlinelibrary.wiley.com
MS Cookson, SS Chang, C Lihou, T Li… - Therapeutic …, 2014 - journals.sagepub.com
Objectives: The objective was to conduct a US multicenter, retrospective medical record study examining the effectiveness, safety, and patterns of use of valrubicin for treatment of …
Number of citations: 63 journals.sagepub.com
SM Andersen, C Rosada, F Dagnaes-Hansen… - …, 2010 - academic.oup.com
… of valrubicin was investigated in skin tumor development; we hypothesized that valrubicin … cultured, to further investigate the effect of valrubicin in vitro . Cell viability was assessed by …
Number of citations: 16 academic.oup.com
CPN Dinney, RE Greenberg, GD Steinberg - Urologic Oncology: Seminars …, 2013 - Elsevier
… -appearing areas within 28 days of valrubicin initiation. Additional inclusion criteria were an … valrubicin treatment, other intravesical therapy within 28 days prior to receiving valrubicin, …
Number of citations: 135 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。